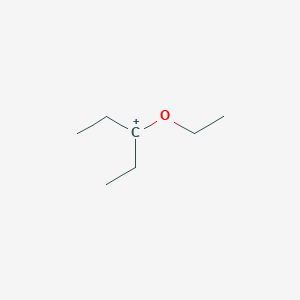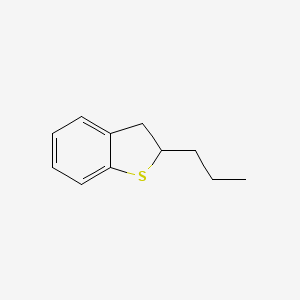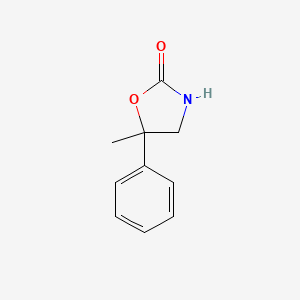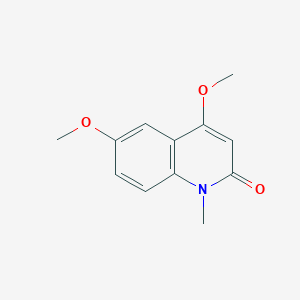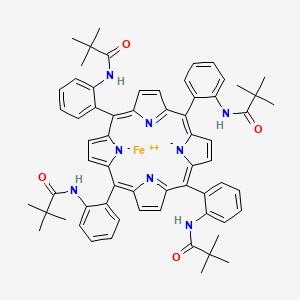
Fe(II)Tpp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(II) tetraphenylporphyrin, also known as Fe(II)Tpp, is a coordination complex with the formula Fe(TPP)Cl, where TPP stands for tetraphenylporphyrin. This compound forms blue microcrystals that dissolve in chlorinated solvents to give brown solutions. It is a five-coordinate complex with idealized C4v point group symmetry .
Preparation Methods
Iron(II) tetraphenylporphyrin is typically prepared by the reaction of tetraphenylporphyrin (H2TPP) and ferrous chloride in the presence of air. The reaction can be represented as follows: [ \text{H}_2\text{TPP} + \text{FeCl}_2 + \frac{1}{4} \text{O}_2 \rightarrow \text{Fe(TPP)Cl} + \text{HCl} + \frac{1}{2} \text{H}_2\text{O} ] The chloride can be replaced with other halides and pseudohalides. Additionally, the base gives the “mu-oxo dimer”: [ 2 \text{Fe(TPP)Cl} + 2 \text{NaOH} \rightarrow [\text{Fe(TPP)}]_2 \text{O} + 2 \text{NaCl} + \text{H}_2\text{O} ] This compound is also synthesized in neutral or weakly acidic solutions containing acetate buffer, which helps in trapping trace amounts of iron(III) ions .
Chemical Reactions Analysis
Iron(II) tetraphenylporphyrin undergoes various types of chemical reactions, including:
Oxidation: The complex can be easily oxidized to form iron(III) derivatives.
Reduction: It can be reduced to give ferrous derivatives, such as when reacted with pyridine or imidazole[ \text{Fe(TPP)Cl} + e^- + 2 \text{L} \rightarrow \text{Fe(TPP)L}_2 + \text{Cl}^- ]
Substitution: The chloride ligand can be replaced with other halides or pseudohalides.
Scientific Research Applications
Iron(II) tetraphenylporphyrin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which iron(II) tetraphenylporphyrin exerts its effects involves the formation of metal-alkyl intermediates during catalytic cycles. These intermediates are crucial for the stability and reactivity of the compound. For example, in the reduction of carbon dioxide, the catalytically active species is a formal iron(0) porphyrin complex, which undergoes ligand-centered reduction .
Comparison with Similar Compounds
Iron(II) tetraphenylporphyrin can be compared with other similar compounds, such as:
Iron(III) tetraphenylporphyrin: This compound has a different oxidation state and exhibits distinct reactivity and catalytic properties.
Iron(II) nitrosyl porphyrin: This compound has a nitrosyl ligand instead of chloride and shows different electronic and structural characteristics.
Tetramesitylporphyrin and tetratolylporphyrin: These compounds have different substituents on the porphyrin ring, leading to variations in their chemical behavior.
Iron(II) tetraphenylporphyrin stands out due to its versatility in catalysis and its ability to mimic the functions of natural heme proteins.
Properties
CAS No. |
52629-13-7 |
|---|---|
Molecular Formula |
C64H64FeN8O4 |
Molecular Weight |
1065.1 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-[10,15,20-tris[2-(2,2-dimethylpropanoylamino)phenyl]porphyrin-22,24-diid-5-yl]phenyl]propanamide;iron(2+) |
InChI |
InChI=1S/C64H66N8O4.Fe/c1-61(2,3)57(73)69-41-25-17-13-21-37(41)53-45-29-31-47(65-45)54(38-22-14-18-26-42(38)70-58(74)62(4,5)6)49-33-35-51(67-49)56(40-24-16-20-28-44(40)72-60(76)64(10,11)12)52-36-34-50(68-52)55(48-32-30-46(53)66-48)39-23-15-19-27-43(39)71-59(75)63(7,8)9;/h13-36H,1-12H3,(H6,65,66,67,68,69,70,71,72,73,74,75,76);/q;+2/p-2 |
InChI Key |
XXLDFDYKIOQXLD-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7NC(=O)C(C)(C)C)C8=CC=CC=C8NC(=O)C(C)(C)C)C=C4)C9=CC=CC=C9NC(=O)C(C)(C)C)[N-]3.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





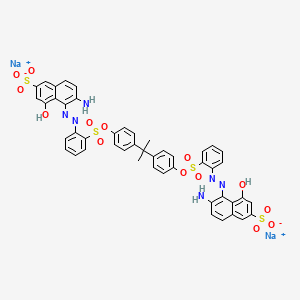
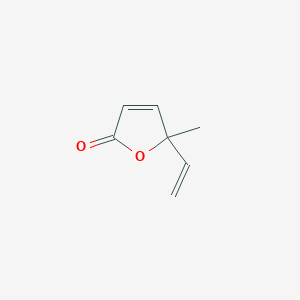
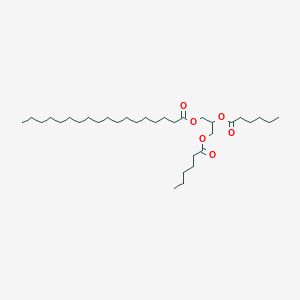
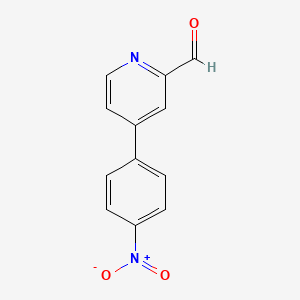
![Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-](/img/structure/B14637399.png)
![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
